![molecular formula C13H8OS B1583946 Dibenzo[b,d]thiophene-2-carbaldehyde CAS No. 22099-23-6](/img/structure/B1583946.png)

Dibenzo[b,d]thiophene-2-carbaldehyde

Vue d'ensemble

Description

Dibenzo[b,d]thiophene-2-carbaldehyde, also known as 2-Dibenzothiophenecarboxaldehyde, is a chemical compound with the molecular formula C13H8OS . It is chemically similar to anthracene .

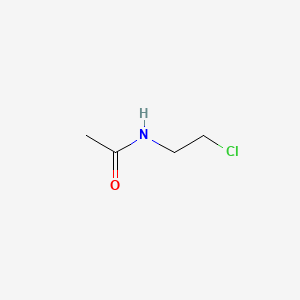

Synthesis Analysis

Dibenzo[b,d]thiophene-2-carbaldehyde can be synthesized from biphenyl and sulfur dichloride in the presence of aluminium chloride . The reduction with lithium results in the scission of one C-S bond . With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position .Molecular Structure Analysis

The molecular structure of Dibenzo[b,d]thiophene-2-carbaldehyde consists of two benzene rings fused to a central thiophene ring . The InChI code for this compound is 1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H .Physical And Chemical Properties Analysis

Dibenzo[b,d]thiophene-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 212.27 .Applications De Recherche Scientifique

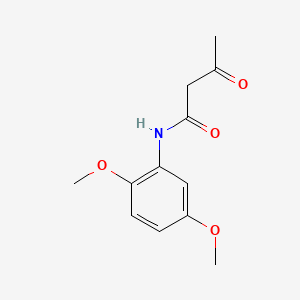

Synthesis of Tricyclic Heterocyclic Xanthene-1,8-diones

- Application Summary: Dibenzo[b,d]thiophene-2-carbaldehyde is used in the synthesis of new tricyclic heterocyclic xanthene-1,8-diones tethered with chromophoric dibenzo[b,d]furan, dibenzo[b,d]thiophene and 9-methyl-9H-carbazoles .

- Methods of Application: The compounds were synthesized through one-pot condensation of dibenzo[b,d]furan-2-carbaldehyde, dibenzo[b,d]thiophene-2-carbaldehyde and 9-methyl-9H-carbazole-3-carbaldehyde with cyclic 1,3-dicarbonyls in the presence of recyclable PPA-SiO2 catalyst under solvent-free conditions .

- Results or Outcomes: The UV-Visible absorption properties of all the synthesized compounds were investigated in CHCl3, THF and acetonitrile .

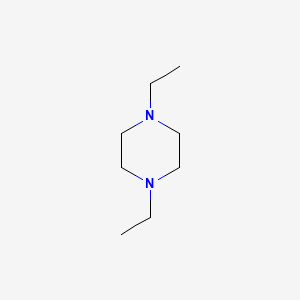

Synthesis of Benzo[b]thiophene-2-carbaldehyde

- Application Summary: Dibenzo[b,d]thiophene-2-carbaldehyde is a very important heterocycle derivative. It has been used as an intermediate in organic synthesis for the preparation of a variety of molecules, including biologically active compounds .

- Methods of Application: A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde is reported. It is based on the one-pot sequential reaction of methylthiobenzene with BuLi and DMF to give benzo[b]thiophene-2-carbaldehyde in 80% isolated yield .

- Results or Outcomes: The synthesis method provided an 80% yield of benzo[b]thiophene-2-carbaldehyde .

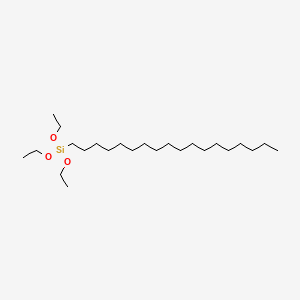

Hole Blocking Materials for PhOLEDs

- Application Summary: Dibenzo[b,d]thiophene molecular dimers have been rationally designed and synthesized for use as novel hole blocking materials (HBMs) for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The thermal, optical, and electrochemical analyses of these materials show that they are suitable for use in PhOLEDs .

Safety And Hazards

Dibenzo[b,d]thiophene-2-carbaldehyde is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Relevant Papers Unfortunately, there are not many papers available that specifically discuss Dibenzo[b,d]thiophene-2-carbaldehyde .

Propriétés

IUPAC Name |

dibenzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGXAEFJJINHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348892 | |

| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,d]thiophene-2-carbaldehyde | |

CAS RN |

22099-23-6 | |

| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

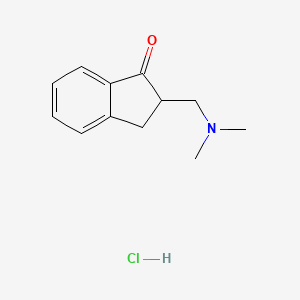

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.